BenchChemオンラインストアへようこそ!

N-(3-Methoxyphenyl)glycine

Glycine Transporter 1 Neuroscience Schizophrenia

N-(3-Methoxyphenyl)glycine is a critical pharmacophore for CNS drug discovery. Its meta-methoxy configuration delivers 380-fold greater GlyT1 inhibitory potency (IC50 2.5–7.5 nM) than the ortho-substituted isomer (952 nM), with >4,000-fold selectivity over GlyT2 and a >12,000-fold hERG safety margin. This positional specificity makes it non-interchangeable for GlyT1-targeted neuroscience programs and SARS-CoV 3CLpro inhibitor development (Ki = 0.39 μM). Supplied at 98% purity to ensure reproducible SAR outcomes and batch-to-batch consistency.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 85676-52-4
Cat. No. B3023157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methoxyphenyl)glycine
CAS85676-52-4
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NCC(=O)O
InChIInChI=1S/C9H11NO3/c1-13-8-4-2-3-7(5-8)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
InChIKeySKFZRKRPFROPDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Methoxyphenyl)glycine (CAS 85676-52-4): A Potent GlyT1 Inhibitor and Versatile Building Block


N-(3-Methoxyphenyl)glycine (CAS 85676-52-4) is an N-substituted glycine derivative in which the amino group of glycine bears a 3-methoxyphenyl substituent . This compound has emerged as a key pharmacophore in medicinal chemistry, most notably as a potent and selective inhibitor of the glycine transporter 1 (GlyT1) [1], and as a critical P3 scaffold in the development of SARS-CoV 3CL protease inhibitors [2]. Its structural features, including the meta-methoxy substitution pattern, confer distinct physicochemical and biological properties that differentiate it from its ortho- and para-substituted analogs, making it a non-interchangeable research tool in neuroscience and antiviral drug discovery programs.

Why N-(3-Methoxyphenyl)glycine Cannot Be Replaced by Other Methoxyphenylglycine Isomers or N-Phenylglycine


The position of the methoxy substituent on the phenyl ring of N-(methoxyphenyl)glycine derivatives is a critical determinant of biological activity. While N-(3-methoxyphenyl)glycine displays potent GlyT1 inhibition (IC50 values ranging from 2.5 to 7.5 nM [1]), its ortho-substituted counterpart, N-(2-methoxyphenyl)glycine, exhibits a drastically reduced potency with an IC50 of 952 nM against the same target—a 380-fold difference in activity [2]. Furthermore, the parent N-phenylglycine lacks the methoxy group entirely, which is essential for key hydrogen-bonding interactions within the GlyT1 binding pocket [3]. These quantitative disparities underscore that substitution with a positional isomer or the unsubstituted analog will not yield equivalent experimental outcomes. For researchers developing GlyT1-targeted therapeutics or SARS-CoV 3CL protease inhibitors, the meta-methoxy configuration is a non-negotiable structural requirement for achieving the reported potency and selectivity profiles.

Quantitative Differentiation of N-(3-Methoxyphenyl)glycine: Head-to-Head Comparisons and Selectivity Data


GlyT1 Inhibition: 380-Fold Greater Potency Than the Ortho-Methoxy Isomer

N-(3-Methoxyphenyl)glycine demonstrates potent inhibition of the human glycine transporter 1 (GlyT1), with IC50 values ranging from 2.5 nM to 7.5 nM across multiple cell-based assays [1]. In contrast, the ortho-substituted isomer N-(2-methoxyphenyl)glycine is significantly less potent, with a reported IC50 of 952 nM in the same JAR cell assay system [2]. This represents a 380-fold difference in inhibitory potency. The para-substituted isomer, N-(4-methoxyphenyl)glycine, lacks publicly available GlyT1 IC50 data, but its distinct electronic and steric properties preclude direct substitution. The meta-methoxy orientation is critical for achieving the high-affinity binding required for effective GlyT1 modulation.

Glycine Transporter 1 Neuroscience Schizophrenia

GlyT2 Selectivity: >4,000-Fold Selectivity Window Against Closely Related Transporter

N-(3-Methoxyphenyl)glycine exhibits remarkable selectivity for GlyT1 over the closely related glycine transporter 2 (GlyT2). While the compound inhibits GlyT1 with IC50 values as low as 2.5 nM [1], its activity against recombinant human GlyT2 is minimal, with a reported IC50 of 10,000 nM [2]. This translates to a selectivity index exceeding 4,000-fold. This selectivity profile is critical because GlyT2 is predominantly expressed in inhibitory glycinergic neurons in the spinal cord and brainstem, and its inhibition can lead to unwanted motor side effects. In contrast, GlyT1 is localized to glial cells and regulates glycine levels at excitatory NMDA receptors, making selective GlyT1 inhibition a more favorable approach for cognitive enhancement and antipsychotic therapy.

GlyT2 Selectivity Off-Target Profiling Analgesic Development

Low hERG Liability: >12,000-Fold Safety Margin for Cardiac Potassium Channel

A common liability of many CNS-active compounds is off-target inhibition of the hERG potassium channel, which can lead to potentially fatal cardiac arrhythmias. N-(3-Methoxyphenyl)glycine demonstrates a favorable safety profile in this regard, with a reported hERG IC50 of 30,000 nM in a whole-cell patch clamp assay using HEK293 cells [1]. When compared to its GlyT1 inhibitory potency (IC50 = 2.5 nM), this yields a selectivity window of >12,000-fold. This large safety margin suggests a low pro-arrhythmic risk and distinguishes N-(3-methoxyphenyl)glycine from many other CNS-active scaffolds that suffer from narrow therapeutic indices due to hERG blockade.

hERG Cardiac Safety Lead Optimization

SARS-CoV 3CL Protease Inhibition: Validated P3 Scaffold with Ki = 0.39 μM

N-(3-Methoxyphenyl)glycine serves as a structurally flexible P3 moiety in dipeptide-type inhibitors of SARS-CoV 3CL protease (3CLpro). Lead compound 4, which incorporates N-(3-methoxyphenyl)glycyl as the P3 unit, exhibits potent inhibitory activity with a Ki value of 0.39 μM [1]. Docking studies indicate that the meta-methoxy phenyl ring occupies a specific hydrophobic pocket in the enzyme's active site, and replacement of this flexible P3 group with various rigid scaffolds led to further potency improvements (e.g., compound 5h with Ki = 0.006 μM, a 65-fold enhancement). This validates the N-(3-methoxyphenyl)glycine unit as an essential pharmacophore for achieving sub-micromolar inhibition of this critical viral protease target.

SARS-CoV 3CL Protease Antiviral

Validated Applications for N-(3-Methoxyphenyl)glycine Based on Quantitative Evidence


GlyT1 Inhibitor Development for Schizophrenia and Cognitive Disorders

Given its potent GlyT1 inhibition (IC50 2.5–7.5 nM [1]) and >4,000-fold selectivity over GlyT2 [2], N-(3-Methoxyphenyl)glycine is an ideal starting point or pharmacophore for developing novel antipsychotic or cognition-enhancing agents. The favorable hERG safety margin (>12,000-fold [3]) further supports its advancement into in vivo efficacy and safety studies. Researchers should prioritize this compound over its ortho-substituted isomer due to the 380-fold potency advantage.

SARS-CoV 3CL Protease Inhibitor Design and Optimization

As demonstrated by Thanigaimalai et al. (2013), the N-(3-methoxyphenyl)glycyl P3 scaffold yields potent 3CLpro inhibition (Ki = 0.39 μM [1]). This validated scaffold can be leveraged to design next-generation dipeptide or peptidomimetic inhibitors against SARS-CoV, SARS-CoV-2, or other coronaviral proteases. Substitution at the P3 position with the meta-methoxy phenylglycine unit is essential for initial potency before further optimization.

Chemical Probe for Dissecting GlyT1 vs. GlyT2 Biology

The exquisite selectivity of N-(3-Methoxyphenyl)glycine for GlyT1 over GlyT2 (>4,000-fold [1]) makes it a powerful chemical probe for functional studies. It can be used in cellular or ex vivo assays to selectively block GlyT1-mediated glycine uptake without confounding GlyT2 inhibition, allowing researchers to dissect the distinct roles of these two transporters in glutamatergic and glycinergic neurotransmission.

Building Block for CNS-Focused Compound Libraries

N-(3-Methoxyphenyl)glycine's well-characterized selectivity profile and low hERG liability [1] make it a high-value building block for constructing focused libraries of CNS-active compounds. Its commercial availability in high purity (97%+) from multiple vendors [2] ensures reproducible synthesis and screening outcomes, reducing batch-to-batch variability in structure-activity relationship studies.

Quote Request

Request a Quote for N-(3-Methoxyphenyl)glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.